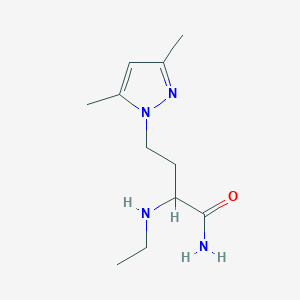![molecular formula C8H4BrNO2 B13570183 4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
4-Bromobenzo[c]isoxazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzo[c]isoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[c]isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of aromatic aldehydes with nitroacetic esters to form intermediate compounds, which then undergo cyclization to yield the desired isoxazole derivative . Another method involves the heating of 2-formyl azirines in toluene at high temperatures .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobenzo[c]isoxazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Bromobenzo[c]isoxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromobenzo[c]isoxazole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Other isoxazole derivatives: Such as 3,5-disubstituted isoxazoles, which have been studied for their analgesic and anti-inflammatory properties.
Uniqueness: 4-Bromobenzo[c]isoxazole-3-carbaldehyde stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and aldehyde group make it a versatile intermediate for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C8H4BrNO2 |
|---|---|
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
4-bromo-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-5-2-1-3-6-8(5)7(4-11)12-10-6/h1-4H |
Clave InChI |
BHIJAVPVGUVVAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NOC(=C2C(=C1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)

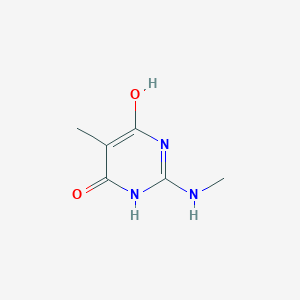
![Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13570118.png)
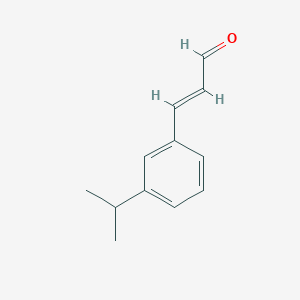
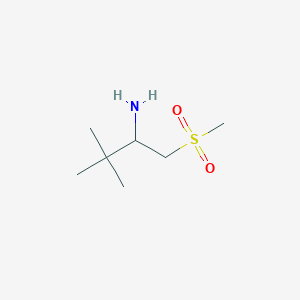


![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)
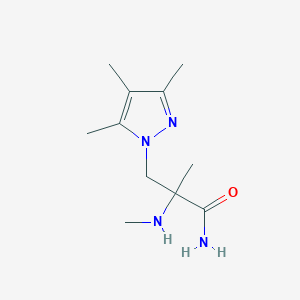

![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
